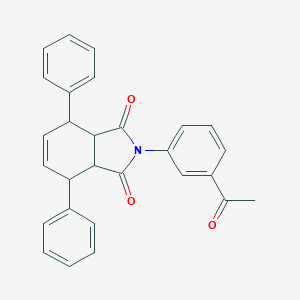![molecular formula C24H31N5O2S B458767 4,4-dimethyl-13-(4-methylpiperidin-1-yl)-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene CAS No. 372494-96-7](/img/structure/B458767.png)
4,4-dimethyl-13-(4-methylpiperidin-1-yl)-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-dimethyl-13-(4-methylpiperidin-1-yl)-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene is a complex organic compound with a unique tetracyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-13-(4-methylpiperidin-1-yl)-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene involves multiple steps, starting from readily available precursors. The key steps typically include:
- Formation of the core tetracyclic structure through cyclization reactions.
- Introduction of the morpholine and piperidine rings via nucleophilic substitution reactions.
- Incorporation of the sulfur and oxygen atoms through oxidation and etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
4,4-dimethyl-13-(4-methylpiperidin-1-yl)-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atoms in the piperidine and morpholine rings can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Alkyl halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitrogen atoms can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
4,4-dimethyl-13-(4-methylpiperidin-1-yl)-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and catalysts, owing to its diverse chemical reactivity.
Mecanismo De Acción
The mechanism of action of 4,4-dimethyl-13-(4-methylpiperidin-1-yl)-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of multiple heteroatoms allows it to form hydrogen bonds and other interactions with biological macromolecules, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4-dimethyl-14-[2-(1-piperidinyl)ethyl]-8-(1-pyrrolidinyl)-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one
- 4,4-dimethyl-8-(4-morpholinyl)-N-prop-2-enyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine
Uniqueness
4,4-dimethyl-13-(4-methylpiperidin-1-yl)-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene stands out due to its unique combination of structural features, including the presence of both morpholine and piperidine rings, as well as the incorporation of sulfur and oxygen atoms
Propiedades
Número CAS |
372494-96-7 |
|---|---|
Fórmula molecular |
C24H31N5O2S |
Peso molecular |
453.6g/mol |
Nombre IUPAC |
4,4-dimethyl-13-(4-methylpiperidin-1-yl)-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene |
InChI |
InChI=1S/C24H31N5O2S/c1-15-4-6-28(7-5-15)22-20-19(25-14-26-22)18-16-12-24(2,3)31-13-17(16)21(27-23(18)32-20)29-8-10-30-11-9-29/h14-15H,4-13H2,1-3H3 |
Clave InChI |
WPWNODALFOKLHR-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=NC=NC3=C2SC4=C3C5=C(COC(C5)(C)C)C(=N4)N6CCOCC6 |
SMILES canónico |
CC1CCN(CC1)C2=NC=NC3=C2SC4=C3C5=C(COC(C5)(C)C)C(=N4)N6CCOCC6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B458685.png)
![N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-3-bromobenzamide](/img/structure/B458687.png)
![5,6-Dimethyl-2-propan-2-ylsulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B458689.png)
![4-Methyl-1-(4-morpholinyl)-3-[4-(pentyloxy)phenyl]-2-phenyl-3-pentanol](/img/structure/B458690.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-4-methoxybenzamide](/img/structure/B458691.png)
![2-(3-chloropropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B458692.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)octanamide](/img/structure/B458695.png)
![ethyl {[3-(4-methylphenyl)-4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B458696.png)
![Ethyl ({2-[(3-bromobenzoyl)amino]-3-phenylacryloyl}amino)acetate](/img/structure/B458697.png)
![3-(4-Methoxybenzyl)-1,3-thiazolidine-2,4-dione 2-{[1-(4-isopropoxyphenyl)ethylidene]hydrazone}](/img/structure/B458698.png)
![({3-(1,3-Benzodioxol-5-yl)-2-[(3-bromobenzoyl)amino]acryloyl}amino)acetic acid](/img/structure/B458699.png)

![17-[4-(dimethylamino)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B458705.png)

